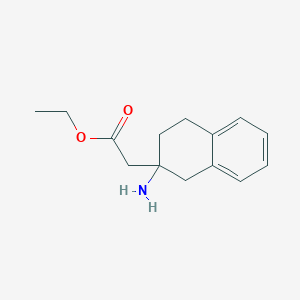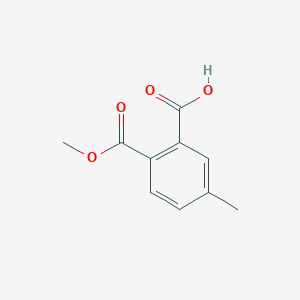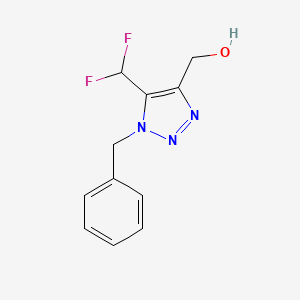
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a difluoromethyl group, and a hydroxymethyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The difluoromethyl group can be introduced using difluoromethylation reagents, while the benzyl group is typically introduced through benzylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst used in the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of benzyl-substituted triazoles.
科学研究应用
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent.
Materials Science: Used in the development of advanced materials, including polymers and coatings.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用机制
The mechanism of action of (1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the triazole ring can facilitate interactions with biological targets.
相似化合物的比较
Similar Compounds
(1-benzyl-5-(difluoromethyl)-1H-imidazol-1-ylmethyl)-2-pyrrolidinone: A compound with similar structural features but different biological activities.
1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates: Compounds with similar triazole rings but different functional groups.
Uniqueness
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of both the difluoromethyl and hydroxymethyl groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups with the triazole ring makes it a versatile compound for various applications.
属性
分子式 |
C11H11F2N3O |
|---|---|
分子量 |
239.22 g/mol |
IUPAC 名称 |
[1-benzyl-5-(difluoromethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13)10-9(7-17)14-15-16(10)6-8-4-2-1-3-5-8/h1-5,11,17H,6-7H2 |
InChI 键 |
RBLFZULBOCUSPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)CO)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


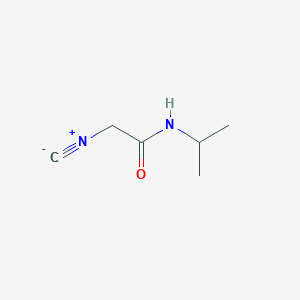
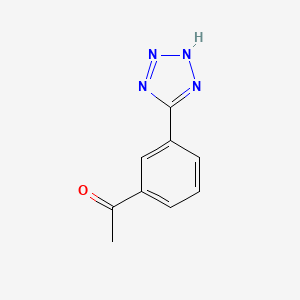
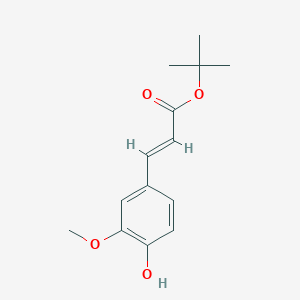
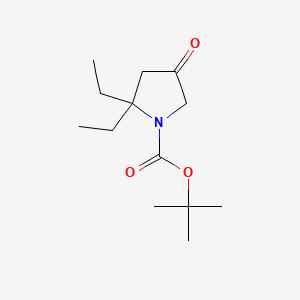
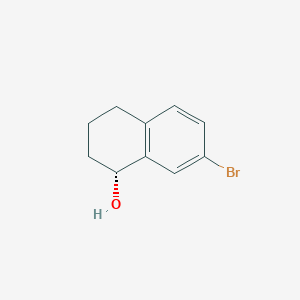
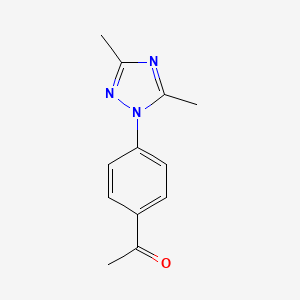
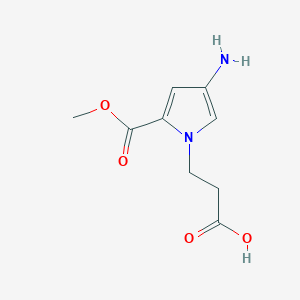
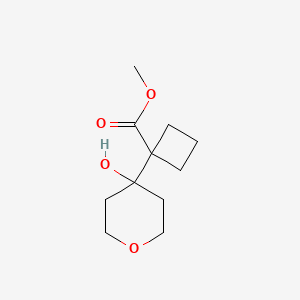

![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)

